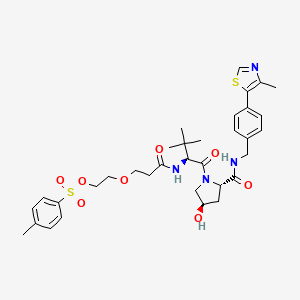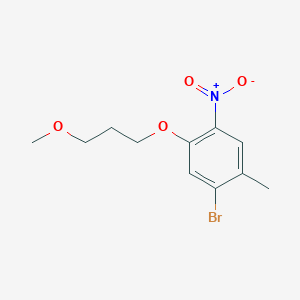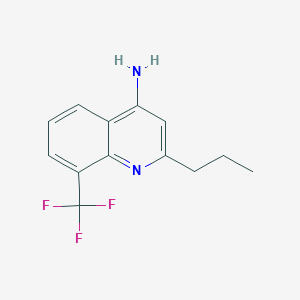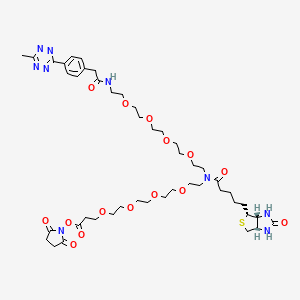![molecular formula C11H9BrF3NO B13723573 [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a methanol group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. The final step involves the reduction of an intermediate to yield the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-formaldehyde or [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoro-ethyl)-1H-indol-4-yl]-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study the effects of halogenated indoles on cellular processes and enzyme activities.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- Methylammonium lead halide
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Compared to similar compounds, [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol is unique due to its specific substitution pattern on the indole ring, which can result in distinct chemical reactivity and biological activity.
特性
分子式 |
C11H9BrF3NO |
|---|---|
分子量 |
308.09 g/mol |
IUPAC名 |
[6-bromo-1-(2,2,2-trifluoroethyl)indol-4-yl]methanol |
InChI |
InChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2 |
InChIキー |
IZMAKRSWPAYFGK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
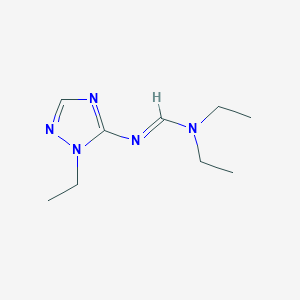

![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
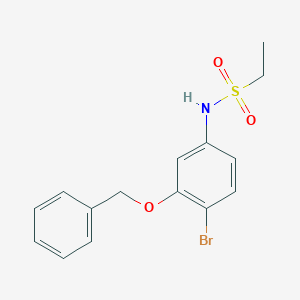

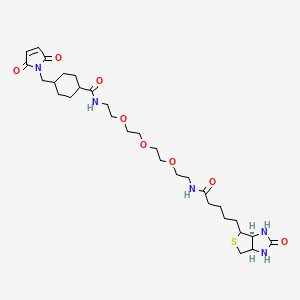
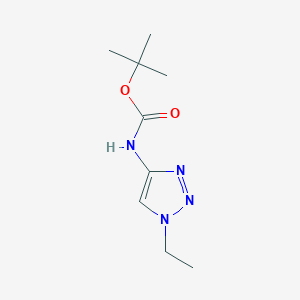

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
